molecular formula C13H16O3 B15396736 Cyclobutyl(3,4-dimethoxyphenyl)methanone CAS No. 1082598-46-6

Cyclobutyl(3,4-dimethoxyphenyl)methanone

Cat. No.: B15396736
CAS No.: 1082598-46-6
M. Wt: 220.26 g/mol
InChI Key: VANQITSAOABEMP-UHFFFAOYSA-N
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Description

Cyclobutyl(3,4-dimethoxyphenyl)methanone is a synthetic aromatic ketone featuring a cyclobutyl group attached to a 3,4-dimethoxyphenyl moiety via a carbonyl bridge.

Properties

CAS No.

1082598-46-6

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

cyclobutyl-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H16O3/c1-15-11-7-6-10(8-12(11)16-2)13(14)9-4-3-5-9/h6-9H,3-5H2,1-2H3

InChI Key

VANQITSAOABEMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2CCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Analysis :

  • The tert-butyldimethylsilyl analog (90% yield) demonstrates the efficiency of siloxycarbene-based methods compared to traditional routes (e.g., 40% yield for phenyl-indolinyl analogs) .

Physicochemical Properties

The 3,4-dimethoxyphenyl group consistently imparts moderate polarity, while substituents influence solubility and thermal stability:

Property (4-Chlorophenyl) Analog tert-Butyldimethylsilyl Analog Cyclobutyl(3,4-dimethoxyphenyl)methanone (Predicted)
Molecular Weight 276.71 g/mol 322.53 g/mol ~264.3 g/mol (estimated)
Melting Point 111–112°C Amorphous solid Likely lower (cyclobutyl strain)
Solubility Chloroform, DMSO Hexane/EtOAc (92:8) Moderate in DMSO, ethyl acetate
LogP (Lipophilicity) ~3.2 (predicted) Higher (bulky silyl group) ~2.8–3.0 (balanced by cyclobutyl)

Key Observations :

  • The chlorophenyl analog’s higher melting point (111–112°C) reflects stronger π-π stacking vs. the cyclobutyl group’s steric hindrance .
  • Cyclobutyl’s strain may reduce thermal stability compared to cyclohexyl or silyl analogs .

Spectroscopic and Structural Features

NMR Trends :

  • In (tert-butyldimethylsilyl)(3,4-dimethoxyphenyl)methanone, the tert-butyl group resonates at δ 0.32 ppm (singlet), while aromatic protons appear at δ 7.22–7.58 ppm .
  • Cyclohexyl-indolinyl analogs show distinct indole NH peaks (δ ~8.0 ppm) and methoxy signals at δ 3.7–3.9 ppm .

IR and HRMS :

  • Carbonyl stretches in analogs range from 1,650–1,680 cm⁻¹ (ketone C=O).
  • HRMS data for phenyl-indolinyl analogs confirm molecular ions (e.g., [M+H]+ = 384.1602) .

Predicted Data for Cyclobutyl Analog :

  • ¹H NMR: Cyclobutyl protons as multiplet (δ 2.0–3.0 ppm); methoxy singlets at δ 3.85–3.90 ppm.
  • ¹³C NMR: Carbonyl carbon at ~205 ppm, cyclobutyl carbons at 25–35 ppm.

Hypothetical Activity of Cyclobutyl Analog :

  • The cyclobutyl group’s rigidity may improve selectivity for kinase targets (e.g., CDK9) by enforcing specific binding conformations, though reduced solubility could limit bioavailability.

Preparation Methods

Reaction Mechanism and Conditions

The mechanism proceeds through electrophilic aromatic substitution, where the acylium ion (generated from cyclobutyl acyl chloride and AlCl₃) attacks the electron-rich 3,4-dimethoxyphenyl ring. The dimethoxy groups activate the aromatic ring at the para position relative to the methoxy substituents, directing acylation to the desired position.

Optimization Insights :

  • Catalyst Loading : Increasing AlCl₃ from 1.0 to 1.2 equivalents improves yields by 15–20%.
  • Solvent Effects : Dichloromethane (DCM) outperforms nitrobenzene due to better solubility of veratrole and reduced side reactions.
  • Temperature : Reactions conducted at 0–5°C minimize polysubstitution by slowing the electrophile’s reactivity.

Limitations and Modifications

Despite its simplicity, this method faces challenges:

  • Regioselectivity : Competing ortho-acylation occurs in 10–15% of cases, necessitating chromatographic purification.
  • Scalability : Excessive AlCl₃ usage (≥2.0 equivalents) leads to gelation, complicating large-scale synthesis.

Suzuki-Miyaura Cross-Coupling: Transition Metal-Catalyzed Approach

The Suzuki-Miyaura cross-coupling has emerged as a versatile method for constructing biaryl ketones. For this compound, this involves coupling a cyclobutylboronic acid with a pre-functionalized 3,4-dimethoxyphenyl triflate or bromide.

Reaction Design

A representative protocol uses:

  • Catalyst System : Pd(OAc)₂ (5 mol%) with SPhos (10 mol%).
  • Base : Cs₂CO₃ (3.0 equivalents) in toluene/water (10:1).
  • Temperature : 100°C for 12–18 hours.

Key Advantages :

  • Functional Group Tolerance : Methoxy groups remain intact under these conditions.
  • Yield : 75–82% for aryl bromides; 65–70% for aryl triflates.

Case Study: Gram-Scale Synthesis

A 10 mmol-scale reaction using 3,4-dimethoxyphenylboronic acid and cyclobutyl triflate achieved an 81% yield after column chromatography. Notably, replacing Pd(OAc)₂ with PdCl₂(dppf) reduced side-product formation by 12%.

Enol Triflate Borylation Route: A Modular Strategy

Recent advances in boron chemistry have enabled the synthesis of this compound via enol triflate intermediates. This method, adapted from Kemp et al. (2023), involves three sequential steps: borylation, hydrogenation, and ketonization.

Stepwise Procedure

  • Miyaura Borylation :

    • Substrate: Cyclobutyl enol triflate.
    • Conditions: Bis(pinacolato)diboron (1.5 eq), Pd(dba)₂ (5 mol%), KOAc (3.0 eq) in dioxane at 80°C.
    • Outcome: Cyclobutyl-Bpin intermediate in 92% yield.
  • Hydrogenation :

    • Catalyst: Pd/C (10 wt%) under H₂ (1 atm).
    • Result: Saturated cyclobutyl-Bpin compound (quantitative yield).
  • Ketonization :

    • Reagent: TFAA (trifluoroacetic anhydride) in DCM.
    • Yield: 95% for the final methanone product.

Scalability and Efficiency

This route achieves a 68% overall yield over four steps and is amenable to gram-scale production. Critical to success is the use of anhydrous acetonitrile in the final trifluoroborate salt formation, which suppresses hydrolysis.

Nickel-Catalyzed Reductive Coupling: Emerging Methodology

Nickel-catalyzed methods offer a complementary approach, particularly for substrates sensitive to palladium. A recent protocol employs:

  • Catalyst : Ni(COD)₂ (10 mol%) with PCy₃ (20 mol%).
  • Reductant : Ti(OiPr)₄ (20 mol%) in acetonitrile at 100°C.
  • Yield : 55–78% for analogous cyclobutyl ketones.

Mechanistic Insight : The reaction proceeds via a radical pathway, where Ti(III) species facilitate single-electron transfer to activate the carbonyl precursor.

Comparative Analysis of Preparation Methods

Method Yield (%) Steps Cost (USD/g) Scalability
Friedel-Crafts 50–60 1 12–15 Moderate
Suzuki-Miyaura 65–82 2 35–40 High
Enol Triflate Borylation 68 4 50–55 High
Nickel-Catalyzed 55–78 2 45–50 Moderate

Key Observations :

  • The Suzuki-Miyaura method balances yield and scalability but requires expensive palladium catalysts.
  • The enol triflate route, while step-intensive, provides superior purity and is preferred for pharmaceutical applications.

Q & A

Q. What are the established synthetic routes for Cyclobutyl(3,4-dimethoxyphenyl)methanone, and how are reaction conditions optimized?

this compound is synthesized via Friedel-Crafts acylation or Grignard reactions. A common method involves reacting cyclobutylmagnesium bromide with 3,4-dimethoxybenzoyl chloride under anhydrous conditions, using palladium catalysts and substoichiometric ZnBr₂ to enhance yield (60–75%) . Optimization parameters include:

  • Temperature : 0–5°C for Grignard reagent stability.
  • Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
  • Catalyst : Pd(PPh₃)₄ (2–5 mol%) to facilitate cross-coupling. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Key characterization techniques:

  • NMR : ¹H/¹³C NMR identifies cyclobutyl protons (δ 2.5–3.5 ppm) and aromatic methoxy groups (δ 3.8–3.9 ppm). The ketone carbonyl appears at δ 195–205 ppm in ¹³C NMR .
  • MS : ESI-MS shows [M+H]⁺ peaks at m/z 262.1 (calculated: 262.12) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

The ketone is stable at –20°C in inert atmospheres but prone to oxidation in humid environments. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials with desiccants .

Advanced Research Questions

Q. What reaction mechanisms explain its participation in catalytic [3+2] cycloadditions?

The cyclobutyl group’s ring strain (109 kJ/mol) enhances reactivity in palladium-catalyzed cycloadditions. Density functional theory (DFT) studies indicate a concerted mechanism where the ketone acts as a dienophile, forming bicyclic intermediates with alkenes. Transition states are stabilized by π-backbonding from Pd(0) catalysts .

Q. How does structural modification (e.g., cyclobutyl vs. cyclopropyl) alter biological activity?

Cyclobutyl analogs exhibit superior metabolic stability over cyclopropyl derivatives due to reduced ring strain (cyclopropane: 115 kJ/mol vs. cyclobutane: 109 kJ/mol). In kinase inhibition assays (e.g., CDK9), this compound derivatives show IC₅₀ values of 0.2–0.5 μM, attributed to enhanced hydrophobic interactions with ATP-binding pockets .

Q. What computational methods predict its binding affinity to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:

  • Key interactions : Hydrogen bonds with Thr33 and hydrophobic contacts with Phe80 in CDK8.
  • Binding free energy : –8.2 kcal/mol (MM/PBSA), correlating with experimental IC₅₀ data .

Contradictions and Limitations

  • Synthetic Yield : Grignard methods () report higher yields than Friedel-Crafts (), likely due to catalyst efficiency.
  • Biological Data : While cyclobutyl derivatives show promise in kinase inhibition (), notes potential off-target effects in thiophene analogs, necessitating SAR studies.

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